Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 349624-64-2
VCID: VC3982558
InChI: InChI=1S/C13H16FNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3
SMILES: COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C13H16FNO4S
Molecular Weight: 301.34 g/mol

Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate

CAS No.: 349624-64-2

Cat. No.: VC3982558

Molecular Formula: C13H16FNO4S

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate - 349624-64-2

Specification

CAS No. 349624-64-2
Molecular Formula C13H16FNO4S
Molecular Weight 301.34 g/mol
IUPAC Name methyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate
Standard InChI InChI=1S/C13H16FNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3
Standard InChI Key JTBNATIWROQSKI-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Canonical SMILES COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a piperidine ring substituted at the 1-position with a (4-fluorophenyl)sulfonyl group and at the 4-position with a methyl carboxylate. The sulfonyl group (SO2-\text{SO}_2-) introduces electrophilicity, while the fluorine atom enhances lipophilicity and metabolic stability . The ester group (COOCH3-\text{COOCH}_3) contributes to its solubility in organic solvents, though its polar nature may limit aqueous solubility.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC13H16FNO4S\text{C}_{13}\text{H}_{16}\text{FNO}_{4}\text{S}
Molecular Weight301.33 g/mol
CAS Number349624-64-2
Functional GroupsSulfonyl, ester, piperidine

Reactivity and Stability

The sulfonyl group facilitates nucleophilic substitution reactions, enabling derivatization at the sulfur center. For instance, hydrolysis under acidic or basic conditions yields sulfonic acid derivatives, while reactions with amines produce sulfonamides. The ester group is susceptible to saponification, forming carboxylic acids under alkaline conditions. The fluorine atom’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack, directing further substitutions to meta positions .

Synthesis and Optimization

Synthetic Routes

A common approach for analogous sulfonyl-piperidine compounds involves electrochemical methods. For example, ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate (CAS 297180-07-5) is synthesized via electrolysis in a mixture of acetonitrile and water using ammonium bromide as a supporting electrolyte . This method, yielding 98% product, could be adapted for the methyl variant by substituting methyl esters for ethyl groups.

Key steps include:

  • Electrochemical Coupling: An undivided cell with carbon anode and iron cathode facilitates the reaction between the sulfonohydrazide precursor and piperidine derivatives .

  • Work-Up: Post-reaction purification via recrystallization from ethanol ensures high purity .

Challenges and Modifications

Synthesis scalability is hindered by the need for specialized electrochemical equipment. Alternative routes, such as nucleophilic displacement of piperidine with fluorophenyl sulfonyl chlorides, may offer higher yields but require stringent anhydrous conditions . Patent US3998834A highlights the use of palladium-catalyzed hydrogenation to reduce intermediates, a step potentially applicable to this compound’s synthesis .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing analgesics and neuropsychiatric agents. Patent US3998834A discloses N-(4-piperidinyl)-N-phenylamides with potent analgesic activity, underscoring the therapeutic potential of structurally related molecules .

Structure-Activity Relationship (SAR) Studies

  • Sulfonyl Group: Essential for target binding; replacing it with carbonyl or methylene reduces activity .

  • Fluorine Substitution: Para-fluorine optimizes lipophilicity and receptor affinity compared to chloro or methyl groups .

  • Ester vs. Carboxylic Acid: Methyl esters improve cell membrane permeability, whereas carboxylic acids enhance aqueous solubility.

Future Directions and Challenges

Metabolic Stability Optimization

While piperidine analogs show promise, further modifications—such as incorporating deuterium or cyclopropyl groups—could mitigate oxidative metabolism. In vitro studies using rat liver microsomes are critical for identifying stable candidates .

Target Selectivity

Dual DAT/serotonin transporter (SERT) inhibitors risk off-target effects. Computational modeling and crystallography studies are needed to refine selectivity profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator